N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3S/c26-19-7-5-18(6-8-19)25(31)27-20-9-11-21(12-10-20)34(32,33)30-15-13-17(14-16-30)24-28-22-3-1-2-4-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVZXNXMBXXOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide, also referred to by its CAS number 886888-57-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
- Molecular Formula : C26H26N4O3S
- Molecular Weight : 474.6 g/mol
- Structure : The compound features a benzodiazole moiety linked to a piperidine ring through a sulfonyl group, which is known to enhance biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O3S |
| Molecular Weight | 474.6 g/mol |
| CAS Number | 886888-57-9 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.
This compound is believed to exert its effects primarily through the modulation of neurotransmitter systems. The benzodiazole structure suggests potential interactions with GABA receptors, which are pivotal in the central nervous system (CNS) function.
Key Mechanisms:
- GABA Receptor Modulation : The compound may enhance GABAergic transmission, leading to anxiolytic and sedative effects.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that it could inhibit certain enzymes involved in neurotransmitter metabolism, thus prolonging the action of neurotransmitters in the synaptic cleft.
Pharmacological Studies
Research has demonstrated various pharmacological effects associated with this compound:
- Anxiolytic Effects : In animal models, the compound showed significant anxiolytic properties comparable to established anxiolytics.
- Antidepressant Activity : Studies suggest potential antidepressant effects through serotonin receptor modulation.
- Neuroprotective Effects : The compound may offer neuroprotection against oxidative stress and excitotoxicity in neuronal cultures.
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Anxiolytic Activity
A study conducted on mice evaluated the anxiolytic effects using elevated plus maze and open field tests. Results indicated that administration of the compound significantly increased time spent in open arms compared to control groups, suggesting reduced anxiety levels.
Case Study 2: Neuroprotective Properties
In vitro studies on neuronal cell lines exposed to oxidative stress demonstrated that the compound reduced cell death and preserved mitochondrial function. This suggests a protective role against neurodegenerative conditions.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds containing benzodiazole and piperidine structures exhibit significant anticancer properties. N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
In vitro studies demonstrated that this compound induces apoptosis in breast cancer cells by activating caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in cell proliferation and survival.
Antimicrobial Properties
The benzodiazole ring is known for its antimicrobial activities. Research has shown that derivatives of this compound can exhibit significant antibacterial and antifungal effects.
Case Study:
A recent study tested the efficacy of this compound against various bacterial strains. The results indicated that the compound showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
The neuroprotective potential of this compound is being investigated due to the presence of the piperidine moiety, which has been associated with neuroprotective effects in previous research.
Case Study:
Preclinical models of neurodegenerative diseases have shown that this compound can reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer’s disease.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (−SO₂−N−) undergoes nucleophilic substitution under basic conditions. This reactivity is critical for generating derivatives with modified biological activity .
Key Observations:
Electrophilic Aromatic Substitution on the Fluorobenzamide Moiety
The para-fluorobenzamide group directs electrophiles to meta positions due to fluorine’s strong electron-withdrawing effect.
Typical Reactions:
Hydrolysis of the Amide Bond
The central amide bond (−CONH−) hydrolyzes under acidic or basic conditions, yielding 4-fluorobenzoic acid and the corresponding amine .
Comparative Hydrolysis Rates:
| Conditions | Reaction Pathway | Products |
|---|---|---|
| 6M HCl, reflux | Acid-catalyzed | 4-fluorobenzoic acid + [4-(piperidin-1-ylsulfonyl)phenyl]amine |
| 2M NaOH, 80°C | Base-catalyzed | 4-fluorobenzoate salt + free amine |
Transition Metal-Catalyzed Coupling Reactions
Nickel-catalyzed transannulation reactions enable functionalization of the benzodiazolyl-piperidine system :
Example Reaction Scheme:
textTarget Compound + Symmetrical 1,3-diene → Ni(cod)₂/P(n-Bu)₃ → Fused azabicyclic product (e.g., pyrido-benzodiazole derivatives)
Key Variables:
-
Ligands: 1,1’-Bis(diphenylphosphino)ferrocene improves yield (40% → 85%) .
-
Solvents: Tetrahydrofuran (THF) optimal for cycloaddition.
Thermal Decomposition Pathways
Thermogravimetric analysis reveals decarbonylation pathways at elevated temperatures:
| Temperature Range | Process | Major Products |
|---|---|---|
| 200–250°C | Decarbonylation | Acyl(1,3-benzodiazol-2-yl)ketenes |
| >300°C | Ring contraction | Pyrido[2,1-b] benzodiazol-1-ones |
Comparative Reactivity with Structural Analogs
The compound’s unique benzodiazolyl-piperidine system shows distinct reactivity compared to related structures:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical and Pharmacological Insights
Bioactivity: The benzimidazole-piperidine-sulfonyl motif in the title compound may target enzymes or receptors requiring aromatic stacking (benzimidazole) and polar interactions (sulfonyl). In contrast, pyrimidine-based analogues (e.g., ) are more likely to engage in π-π stacking with nucleic acids. The fluorobenzamide group enhances metabolic stability compared to non-fluorinated analogues (e.g., ), which exhibit higher lipophilicity due to diphenylpropanamide .
Synthetic Complexity :
- The title compound’s synthesis requires multi-step protocols (e.g., cyclization of hydrazinecarbothioamides and S-alkylation), similar to methods in . Pyrimidine derivatives () are synthesized via simpler sulfamoylation.
Solubility and Permeability: The sulfonyl group and piperidine improve aqueous solubility relative to non-sulfonated benzimidazoles (e.g., ). However, bulkier substituents (e.g., cycloheptylpiperazine in ) reduce solubility.
Case Study: Misidentification Risks
highlights challenges in distinguishing fluorinated isomers, such as ortho-, meta-, and para-fluoro variants of fentanyl analogues. Similarly, minor structural changes in the title compound (e.g., replacing fluorine with chlorine or altering the heterocycle) could lead to misidentification without advanced analytical techniques (e.g., HRMS, X-ray crystallography) .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Follow a two-step protocol:
- Condensation : React 4-fluorobenzoyl chloride with a piperidine-benzodiazol precursor in acetonitrile under reflux (4–5 hours) with anhydrous K₂CO₃ as a base .
- Sulfonation : Introduce the sulfonyl group using trichloroisocyanuric acid (TCICA) in dichloromethane at 0°C to room temperature .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Yield Optimization : Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1.2:1 molar ratio of sulfonating agent to precursor) .
Q. Table 1: Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | CH₃CN | Reflux | 5 hrs | 65–70 |
| 2 | TCICA | DCM | 0°C → RT | 2 hrs | 80–85 |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (LD₅₀ = 300 mg/kg in rats) and skin irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation (OSHA PEL not established; apply ALARA principles) .
- Spill Management : Neutralize spills with activated carbon, collect in sealed containers, and dispose via certified hazardous waste services .
Q. Table 2: Hazard Classification (GHS)
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Avoid ingestion; use PPE |
| Skin Corrosion/Irritation | Category 2 | Gloves and lab coat required |
| Eye Damage | Category 1 | Safety goggles mandatory |
Q. Which analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm sulfonyl and benzamide linkages. Key peaks:
- ¹H NMR: δ 8.2–8.4 ppm (s, 1H, SO₂NH), δ 7.6–7.8 ppm (d, 2H, fluorobenzamide aromatic protons) .
- ¹³C NMR: δ 167 ppm (C=O), δ 125–135 ppm (CF₃ coupling in fluorobenzamide) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~500–520) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., bacterial strain variability in antimicrobial studies). For example, conflicting IC₅₀ values against E. coli may arise from differences in efflux pump expression .
- Dose-Response Validation : Replicate assays using standardized protocols (CLSI guidelines) and orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) .
- Metabolite Screening : Use LC-MS to identify degradation products in cell media that may interfere with activity .
Q. Table 3: Common Data Contradictions and Solutions
| Issue | Probable Cause | Resolution Strategy |
|---|---|---|
| Variable enzyme inhibition | Differences in ATP concentration (kinase assays) | Normalize to ATP-Km values |
| Inconsistent cytotoxicity | Cell line-specific metabolism | Use isogenic cell panels |
Q. What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .
- DARTS (Drug Affinity Responsive Target Stability) : Treat lysates with the compound, digest with thermolysin, and analyze stabilized proteins by Western blot .
- Computational Docking : Use AutoDock Vina to screen against structural databases (e.g., PDB) focusing on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
Q. How can in silico modeling improve the design of derivatives with enhanced pharmacokinetics?
Methodological Answer:
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- QSAR Modeling : Train a model on existing analogs (e.g., trifluoromethyl-containing benzamides) to correlate substituent electronegativity with bacterial membrane permeability .
- Molecular Dynamics : Simulate binding to acetyl-CoA carboxylase (ACC) to identify residues critical for hydrogen bonding (e.g., Lys218, Glu224) .
Q. Table 4: Key In Silico Parameters
| Parameter | Target Range | Tool | Relevance |
|---|---|---|---|
| logP | 2.5–3.5 | SwissADME | Lipid solubility |
| Topological PSA | <140 Ų | Molinspiration | Oral bioavailability |
| H-bond acceptors/donors | ≤10/≤5 | Lipinski | Drug-likeness |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
